H-Glu(OBzl)-OBzl.HCl: A Comprehensive Technical Guide for Researchers
H-Glu(OBzl)-OBzl.HCl: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, L-Glutamic acid γ-benzyl ester α-benzyl ester hydrochloride, commonly referred to as H-Glu(OBzl)-OBzl.HCl, is a pivotal amino acid derivative. Its strategic application in peptide synthesis is instrumental in the development of novel therapeutics and complex biochemical probes. This technical guide provides an in-depth overview of its chemical structure, properties, and established experimental protocols.
Core Chemical Identity and Properties
H-Glu(OBzl)-OBzl.HCl is a protected form of L-glutamic acid where both the alpha and gamma carboxylic acid groups are masked by benzyl (B1604629) esters.[1][2] This dibenzyl protection is crucial in peptide synthesis as it prevents unwanted side reactions at the glutamic acid residue during the peptide chain elongation process.[2] The hydrochloride salt form enhances the compound's stability and solubility, simplifying its handling in a laboratory setting.[1][2]
The chemical structure of H-Glu(OBzl)-OBzl.HCl is presented below:
Chemical Structure:
A summary of its key chemical and physical properties is provided in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 4561-10-8 | [1][3][4] |
| Molecular Formula | C₁₉H₂₂ClNO₄ | [1][4][5] |
| Molecular Weight | 363.84 g/mol | [1][4][5] |
| Appearance | White to off-white powder or crystalline solid | [1][6] |
| Melting Point | 100-103 °C / 102.0 to 106.0 °C | [1][3] |
| Purity | ≥ 99% (HPLC) / >98.0% (T)(HPLC) | [1][4] |
| Specific Rotation [α]D²⁰ | +9 ± 1° (c=2 in H₂O) / +8.5 to +10.0° (c=2, H₂O) | [1][4] |
| Solubility | Soluble in DMSO (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [3][6] |
| Storage Conditions | Room temperature, in a cool, dark, and dry place, away from moisture. Recommended storage at <15°C. For solutions in solvent, -80°C for 6 months or -20°C for 1 month. | [1][4][6] |
Synthesis and Characterization
The synthesis of H-Glu(OBzl)-OBzl.HCl is a well-established process in organic chemistry. A representative experimental protocol is detailed below.
Experimental Protocol: Synthesis of H-Glu(OBzl)-OBzl.HCl
This protocol is adapted from a patented synthesis method.
Materials:
-
L-glutamic acid
-
Benzyl alcohol
-
Thionyl chloride
-
Methyl tert-butyl ether
-
Nitrogen gas
-
500 mL four-necked flask with mechanical stirrer, thermometer, and reflux condenser
Procedure:
-
To a 500 mL four-necked flask, add 280 g of benzyl alcohol, 14.7 g (0.10 mol) of L-glutamic acid, and 30.0 g (0.25 mol) of thionyl chloride.
-
Heat the reaction mixture to 80-85 °C and maintain stirring at this temperature for 5 hours.
-
After the reaction is complete, cool the solution to 20-25 °C.
-
Pass nitrogen gas through the system for 30 minutes to displace any remaining hydrogen chloride gas.
-
Recover the excess thionyl chloride and benzyl alcohol by distillation.
-
To the resulting residue, add 120 mL of methyl tert-butyl ether for pulping treatment.
-
Collect the solid product by filtration and dry it to yield the final white solid product of L-glutamic acid dibenzyl ester hydrochloride.[3]
Characterization:
The identity and purity of the synthesized H-Glu(OBzl)-OBzl.HCl are typically confirmed using a suite of analytical techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of the benzyl protecting groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[7]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[1]
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Application in Peptide Synthesis
H-Glu(OBzl)-OBzl.HCl is a key building block in peptide synthesis, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[8] The benzyl esters on the glutamic acid are stable to the mildly acidic conditions used for the removal of the temporary Nα-Boc protecting group, but can be cleaved during the final deprotection step, typically with strong acids like hydrogen fluoride (B91410) (HF).[8][9]
The following diagram illustrates a typical workflow for the incorporation of a glutamic acid residue into a peptide chain using a Boc-protected glutamic acid derivative with benzyl side-chain protection on a solid support like Wang resin.
Experimental Protocol: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general procedure for a single coupling cycle using a Boc-protected glutamic acid derivative with benzyl side-chain protection on a solid support such as Wang resin.
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
Boc-Glu(OBzl)-OH
-
Coupling reagents (e.g., HCTU - O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group. Wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: Treat the resin with a solution of 5-10% DIEA in DMF to neutralize the protonated N-terminus. Wash the resin again with DMF.
-
Amino Acid Activation and Coupling: In a separate vessel, dissolve Boc-Glu(OBzl)-OH (3 equivalents relative to the resin loading), HCTU (2.9 equivalents), and DIEA (6 equivalents) in DMF. Add this activated amino acid solution to the resin. Agitate the mixture for 1-2 hours to facilitate coupling.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
-
Confirmation of Coupling: A qualitative test, such as the Kaiser test, can be performed to ensure the completion of the coupling reaction. The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.[10]
Experimental Protocol: Final Cleavage from Wang Resin
This protocol describes the cleavage of the synthesized peptide from the Wang resin and the simultaneous removal of the benzyl side-chain protecting groups.
Materials:
-
Peptide-bound Wang resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
-
Reaction vessel with a sintered glass filter
-
Centrifuge
Procedure:
-
Resin Preparation: After the final coupling and deprotection step, wash the peptide-resin thoroughly with DMF and DCM, and dry it under vacuum.
-
Cleavage: Treat the dried peptide-resin with the cleavage cocktail (e.g., 10 mL per gram of resin) for 2-3 hours at room temperature.[11]
-
Peptide Collection: Filter the cleavage solution containing the peptide into a clean collection tube. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.
-
Drying and Purification: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]
The following diagram illustrates the logical relationship in the cleavage and purification process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. H-GLU(OBZL)-OBZL HCL | 4561-10-8 [chemicalbook.com]
- 4. Dibenzyl L-Glutamate Hydrochloride | 4561-10-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. H-Glu(OBzl)-OBzl.HCl [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Buy H-Glu-Obzl.HCl (EVT-1729276) | 945651-03-6 [evitachem.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
